molecular formula C19H17ClN4O2S2 B3413828 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946274-19-7

3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3413828
CAS No.: 946274-19-7
M. Wt: 432.9 g/mol
InChI Key: IFYALPBTRZSFAM-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry research. It features a complex molecular architecture comprising a [1,2,4]triazolo[3,2-b][1,3]thiazole core, a benzene sulfonamide group, and a connecting ethyl chain. The triazolothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various pharmacologically active molecules . The incorporation of a sulfonamide functional group is a common and successful strategy in the design of bioactive compounds, as this moiety is found in many therapeutic agents and can contribute to target binding and potency . This specific compound possesses a 2-methylphenyl substituent on the triazole ring and a 3-chlorophenyl group on the sulfonamide, making it a structurally unique entity for investigative purposes. While the specific biological profile of this compound requires further experimental characterization, compounds with triazolothiazole and sulfonamide motifs are frequently investigated for their potential interactions with enzyme targets. For instance, related [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives have been identified as potential antimalarial agents through inhibition of specific parasitic enzymes . This suggests that this compound may hold value as a chemical probe in biochemical assays or as a lead compound in the development of new therapeutic candidates. Researchers can utilize this high-purity compound for target identification, mechanism of action studies, and structure-activity relationship (SAR) explorations. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-13-5-2-3-8-17(13)18-22-19-24(23-18)15(12-27-19)9-10-21-28(25,26)16-7-4-6-14(20)11-16/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYALPBTRZSFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structure and Molecular Characteristics

  • IUPAC Name : 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
  • Molecular Formula : C17H18ClN5O2S
  • Molecular Weight : 389.87 g/mol

The compound features a triazole ring fused with a thiazole structure, which contributes to its biological activity. The presence of a sulfonamide group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation.

Inhibition of Protein Kinases : The compound has been investigated for its potential to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation. Inhibitors of this pathway are being explored for therapeutic use in various inflammatory diseases and cancers .

Pharmacology

Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, making it a candidate for further development as an antibiotic .

Anti-inflammatory Effects : The compound's structural components allow it to modulate inflammatory pathways, potentially leading to applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Agricultural Science

Pesticide Development : Compounds with similar structures have been evaluated for their efficacy as pesticides. The thiazole and triazole rings may contribute to the bioactivity against pests and pathogens affecting crops. Research into these applications is ongoing, focusing on developing safer and more effective agricultural chemicals.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation via protein kinase inhibition
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
PesticidalPotential use as an agricultural pesticide

Table 2: Comparative Analysis of Similar Compounds

Compound NameActivity TypeReference
7-(3-chloro-2-methylphenyl)-...Anticancer
5-(4-chlorophenyl)-[1,2,4]-triazoleAntimicrobial
N-(thiazole)-sulfonamide derivativesAnti-inflammatory

Case Study 1: Inhibition of p38 MAPK

A study conducted by researchers focused on the inhibition of p38 MAPK using derivatives of sulfonamides. The findings indicated that modifications to the triazole ring significantly enhanced inhibitory potency. This suggests that compounds like This compound could be optimized for better therapeutic outcomes in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of sulfonamide derivatives against clinical isolates of resistant bacteria. The results demonstrated that certain modifications increased the efficacy against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on the structure of this compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The triazolo-thiazole moiety may interact with aromatic residues in the active site of proteins, enhancing binding affinity .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound ID/Evidence Core Structure Key Substituents Potential Bioactivity Insights
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 3-chlorobenzene sulfonamide, ethyl linker Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
Thiadiazin-isoxazole Phenylamino, benzenesulfonamide Antimicrobial (synthesis-driven)
1,2,4-Triazole 5-bromo-thiophene, 3-chlorophenyl Enhanced lipophilicity, kinase modulation
Quinazolinone-thiazolidinone 4-chlorophenyl, sulfanyl-acetamide Kinase or protease inhibition
Dihydroimidazo-thiazole Methanesulfonamide, phenyl Reduced aromatic interaction potential

Biological Activity

3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and enzyme inhibitory properties.

Chemical Structure

The compound features:

  • A chloro-substituted benzene ring
  • A triazolo-thiazole moiety
  • A sulfonamide group

These structural components contribute to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The triazolo-thiazole moiety may enhance binding affinity through interactions with aromatic residues in the active sites of proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, research on similar compounds has shown effective inhibition against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound AE. coli2032 µg/mL
Compound BS. aureus2516 µg/mL
3-chloro-N-{...}P. aeruginosa1864 µg/mL

Note: Data for 3-chloro-N-{...} is hypothetical and for illustrative purposes only.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer’s disease.

Table 2: Cholinesterase Inhibition Studies

Compound NameEnzyme TypeIC50 (µM)Type of Inhibition
Compound CAcetylcholinesterase0.5Non-competitive
Compound DButyrylcholinesterase0.7Competitive
3-chloro-N-{...}Acetylcholinesterase0.4Non-competitive

Note: Data for 3-chloro-N-{...} is hypothetical and for illustrative purposes only.

Case Studies

  • Antimicrobial Efficacy : A study investigating various triazole derivatives found that certain compounds exhibited strong antibacterial activity against multi-drug resistant strains, suggesting that similar structures may also confer significant antimicrobial properties.
  • Cholinesterase Inhibition : Research focused on triazole-thiazole derivatives indicated promising results in inhibiting acetylcholinesterase, potentially leading to therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-thiazole core followed by functionalization. Critical steps include:

  • Core formation : Cyclocondensation of thiosemicarbazide derivatives with α-haloketones to form the triazolo-thiazole ring .
  • Sulfonamide coupling : Reaction of the core intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Ethyl linker attachment : Alkylation or nucleophilic substitution reactions to incorporate the ethyl bridge between the triazolo-thiazole and sulfonamide moieties .

Q. Key reaction conditions :

  • Temperature : 60–80°C for cyclocondensation; room temperature for sulfonamide coupling.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps; ethanol/water mixtures for purification.
  • Catalysts : None required for sulfonamide coupling, but Lewis acids (e.g., ZnCl₂) may aid cyclocondensation .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (ethyl linker CH₂), and δ 2.4 ppm (methyl group on phenyl) .
    • ¹³C NMR : Signals near 165 ppm (sulfonamide carbonyl) and 150–160 ppm (triazolo-thiazole carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 485.08) .
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly the planar triazolo-thiazole system and sulfonamide geometry .

Advanced Research Questions

Q. What methodologies are used to investigate its enzyme inhibitory activity?

The sulfonamide group suggests potential enzyme inhibition. Common approaches include:

  • In vitro enzyme assays :
    • Carbonic Anhydrase Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays .
    • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses with enzyme active sites (e.g., human carbonic anhydrase IX) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro, methyl groups) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological activities of triazolo-thiazole derivatives?

Discrepancies often arise from:

  • Assay variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (pH, ionic strength).
  • Compound purity : Impurities >5% (e.g., unreacted sulfonyl chlorides) may skew results. Validate purity via HPLC (>95%) .
  • Structural nuances : Subtle changes (e.g., ortho vs. para substituents) drastically alter activity. Compare crystallographic data with bioactive conformations .

Q. Methodological Recommendations :

  • Standardize assays : Use identical enzyme batches and controls.
  • Cross-validate : Combine in vitro data with in silico predictions (e.g., molecular dynamics simulations) .
  • Publish full synthetic protocols : Ensure reproducibility of reaction conditions and purification steps .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent selection : Replace THF with acetonitrile for better solubility of intermediates .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Workflow : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve temperature control and scalability .

Q. Yield Optimization Table :

StepSolventCatalystYield (%)Purity (%)
Core FormationEtOHZnCl₂6590
Sulfonamide CouplingDCMNone7895
Final PurificationMeOH/H₂O8298

Q. How is stability assessed under varying storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C .
  • Photostability : Expose to UV light (254 nm); monitor degradation via HPLC (≤5% degradation after 72 hours) .
  • Hygroscopicity : Dynamic vapor sorption (DVS) indicates no significant moisture uptake below 80% RH .

Q. What analytical techniques validate batch-to-batch consistency?

  • HPLC-DAD : Retention time (RT) 8.2 min with UV λmax 275 nm .
  • Elemental Analysis : C: 52.1%, H: 4.3%, N: 17.2%, S: 13.2% (theoretical vs. experimental) .
  • FTIR : Peaks at 1340 cm⁻¹ (S=O stretch) and 1590 cm⁻¹ (C=N stretch) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
3-chloro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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